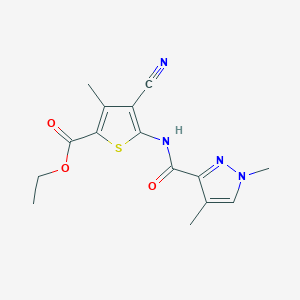

ethyl 4-cyano-5-(1,4-dimethyl-1H-pyrazole-3-amido)-3-methylthiophene-2-carboxylate

描述

属性

IUPAC Name |

ethyl 4-cyano-5-[(1,4-dimethylpyrazole-3-carbonyl)amino]-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3S/c1-5-22-15(21)12-9(3)10(6-16)14(23-12)17-13(20)11-8(2)7-19(4)18-11/h7H,5H2,1-4H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIUAMFYRIJPDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=NN(C=C2C)C)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyano-5-(1,4-dimethyl-1H-pyrazole-3-amido)-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of appropriate starting materials such as 2-bromo-3-methylthiophene with a cyano group donor under suitable conditions.

Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced by reacting the intermediate with 1,4-dimethyl-1H-pyrazole-3-carboxylic acid under amide coupling conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems.

化学反应分析

Types of Reactions

Ethyl 4-cyano-5-(1,4-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the cyano group, converting it to an amine.

Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various ester derivatives.

科学研究应用

Chemical Properties and Structure

The compound features a complex structure that includes:

- A cyano group ()

- An amido group ()

- A methylthiophene moiety which contributes to its aromatic properties.

This structural diversity allows it to interact with various biological targets and participate in multiple chemical reactions.

Chemistry

- Synthesis of Complex Molecules : Ethyl 4-cyano-5-(1,4-dimethyl-1H-pyrazole-3-amido)-3-methylthiophene-2-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex pyrazole derivatives and other heterocyclic compounds through various reactions such as cyclization and substitution reactions.

- Reagent in Organic Reactions : The compound can act as a reagent in several organic transformations, facilitating the synthesis of new materials with desired properties.

Biology

- Biological Activity Studies : Research indicates that compounds containing pyrazole and thiophene moieties exhibit significant biological activities. This compound has been studied for its potential enzyme inhibition capabilities, particularly against thrombin, which is crucial for blood coagulation processes .

- Antimicrobial Properties : Preliminary studies suggest that similar pyrazole derivatives possess antimicrobial activity against pathogens like Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate potent effects, making these compounds candidates for further pharmacological exploration.

Medicine

- Pharmaceutical Intermediate : The compound's unique structure allows it to be explored as a pharmaceutical intermediate in the synthesis of new drug candidates. Its potential efficacy against thrombin positions it as a candidate for developing antithrombotic agents .

- Targeted Drug Delivery Systems : Research into drug delivery systems may incorporate this compound due to its ability to interact with specific biological targets, enhancing the efficacy of therapeutic agents.

Industry

- Material Science : this compound can be utilized in the development of new materials with unique properties, potentially leading to innovations in coatings or polymers.

- Chemical Processes : The compound's reactivity makes it suitable for use in various chemical processes within industrial applications, contributing to the development of more efficient production methods for chemicals and pharmaceuticals.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

作用机制

The mechanism of action of ethyl 4-cyano-5-(1,4-dimethyl-1H-pyrazole-3-amido)-3-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and carboxamido groups can facilitate binding to specific sites, influencing biochemical pathways.

相似化合物的比较

Similar Compounds

Ethyl 4-cyano-5-(1H-pyrazole-3-carboxamido)-3-methylthiophene-2-carboxylate: Lacks the 1,4-dimethyl substitution on the pyrazole ring.

Methyl 4-cyano-5-(1,4-dimethyl-1H-pyrazole-3-amido)-3-methylthiophene-2-carboxylate: Has a methyl ester instead of an ethyl ester.

Uniqueness

Ethyl 4-cyano-5-(1,4-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2-carboxylate is unique due to the combination of its functional groups and the specific substitutions on the thiophene and pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

生物活性

Ethyl 4-cyano-5-(1,4-dimethyl-1H-pyrazole-3-amido)-3-methylthiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula: C13H14N4O2S

- Molecular Weight: 286.34 g/mol

These properties contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the pyrazole moiety is significant for its biological effects, as it is known to interact with enzymes and receptors involved in various physiological processes.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes that play a role in disease pathways, particularly in cancer and inflammatory conditions.

- Receptor Modulation: It can act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter systems and potentially offering therapeutic benefits in neurodegenerative diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound.

Case Study:

A study evaluated a series of pyrazole derivatives for their cytotoxic effects against various cancer cell lines. The compound exhibited significant inhibition of cell proliferation in lung and liver carcinoma cells, with IC50 values comparable to established chemotherapeutics like Cisplatin .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (Lung) | 8.74 | |

| Cisplatin | A549 (Lung) | 6.39 | |

| This compound | HepG2 (Liver) | 5.35 | |

| Cisplatin | HepG2 (Liver) | 3.78 |

Antiviral Activity

Research indicates that pyrazole derivatives can also exhibit antiviral properties. A related study focused on the inhibition of HIV replication by pyrazole-based compounds showed promising results, suggesting that structural modifications could enhance antiviral efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the pyrazole ring significantly affect its potency and selectivity towards specific targets.

Key Findings:

- Substituent Effects: Electron-withdrawing groups at specific positions on the pyrazole ring enhance inhibitory activity against cancer cell lines.

- Hydrophobic Interactions: The presence of methyl and ethyl groups increases lipophilicity, improving membrane permeability and bioavailability.

常见问题

Q. What are the key synthetic pathways for preparing ethyl 4-cyano-5-(1,4-dimethyl-1H-pyrazole-3-amido)-3-methylthiophene-2-carboxylate?

The synthesis typically involves multi-step reactions:

- Thiophene core formation : Condensation of ethyl acetoacetate with sulfur and malononitrile/ethyl cyanoacetate in ethanol under reflux, catalyzed by triethylamine, yields the 5-amino-4-cyano-3-methylthiophene-2-carboxylate intermediate .

- Amide functionalization : Acylation of the amino group at position 5 with 1,4-dimethyl-1H-pyrazole-3-carboxylic acid (or its activated derivative) under reflux in acetic acid/anhydride mixtures .

- Optimization : Solvent choice (ethanol or DMF) and catalyst (triethylamine or piperidine) significantly impact yield and purity .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : Confirms substituent positions and purity (e.g., cyano at δ 110–120 ppm, ester carbonyl at δ 160–170 ppm) .

- X-ray crystallography : Resolves crystal packing and molecular geometry. SHELXL (for refinement) and SIR97 (for direct methods) are widely used, though disordered pyrazole or thiophene rings may complicate analysis .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected peaks in NMR) be resolved during structural elucidation?

- Dynamic effects : Rotameric states of the amide group or hindered rotation of the pyrazole ring may split signals. Variable-temperature NMR can identify exchange broadening .

- Impurity analysis : HPLC-MS distinguishes by-products (e.g., unreacted intermediates or hydrolysis derivatives) .

- Crystallographic validation : Single-crystal X-ray diffraction provides definitive proof of connectivity, especially if substituent orientation is ambiguous .

Q. What strategies optimize reaction yields in the acylation step of the thiophene intermediate?

- Activating agents : Use of coupling reagents like EDCI/HOBt or DCC improves amide bond formation efficiency compared to direct acid activation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of reactants but may require rigorous drying to prevent hydrolysis .

- Temperature control : Reflux conditions (80–100°C) balance reaction rate with thermal degradation risks .

Q. How do structural modifications (e.g., varying pyrazole substituents) influence the compound’s physicochemical properties?

- Lipophilicity : Introducing methyl groups on the pyrazole increases logP, impacting solubility and membrane permeability (measured via shake-flask or HPLC methods) .

- Hydrogen bonding : The amide and cyano groups enhance crystallinity, as shown in comparative DSC/TGA studies .

- Electronic effects : Hammett studies correlate substituent electron-withdrawing/donating effects with reactivity in further functionalization .

Q. What are the challenges in achieving high-resolution crystal structures of this compound?

- Disorder : Flexible ethyl ester or pyrazole groups may require constrained refinement in SHELXL .

- Twinned crystals : Data integration tools in SIR97 or TWINABS help resolve overlapping reflections .

- Solvent masking : SQUEEZE (PLATON) removes diffuse solvent contributions for improved R-factors .

Methodological Guidance

Q. How to design a stability study under varying pH and temperature conditions?

- Accelerated degradation : Incubate the compound in buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC and identify products using LC-MS .

- Kinetic analysis : Fit degradation data to Arrhenius equations to predict shelf life .

Q. What computational methods predict biological activity or binding modes?

- Docking studies : Use AutoDock Vina with protein targets (e.g., kinases or enzymes) to identify potential interactions with the amide and cyano motifs .

- QSAR models : Correlate substituent descriptors (e.g., molar refractivity) with in vitro activity data from analogous thiophene derivatives .

Data Interpretation & Troubleshooting

Q. How to address low reproducibility in synthetic batches?

- Trace moisture : Use molecular sieves or anhydrous solvents during acylation to prevent hydrolysis of the cyano group .

- Catalyst aging : Freshly distilled triethylamine improves consistency compared to stored batches .

Q. Why might crystallographic R-factors remain high despite good data quality?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。